molecular formula C18H33N3O2S B11649293 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one

2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one

Cat. No.: B11649293
M. Wt: 355.5 g/mol
InChI Key: ZRVCEPHXDVJJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a sulfanyl group, a hydroxy group, and an octyl chain. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one typically involves the reaction of 2-thiouracil derivatives with N-(2-bromoethyl)phthalimides in an alkaline medium. This reaction leads to the formation of S-monoamidoalkylation products. The reaction conditions often include the use of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone ring.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone
  • 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-isopentyl-4(3H)-pyrimidinone

Uniqueness

The uniqueness of 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one lies in its specific functional groups and their arrangement. The octyl chain imparts hydrophobic properties, while the diethylaminoethyl and sulfanyl groups contribute to its reactivity and potential biological activity. This combination of features distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C18H33N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-octyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H33N3O2S/c1-4-7-8-9-10-11-12-15-16(22)19-18(20-17(15)23)24-14-13-21(5-2)6-3/h4-14H2,1-3H3,(H2,19,20,22,23)

InChI Key

ZRVCEPHXDVJJOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.